molecular formula C9H10ClN3 B11903865 2-(7-Chloro-1H-indazol-3-yl)ethanamine

2-(7-Chloro-1H-indazol-3-yl)ethanamine

Cat. No.: B11903865
M. Wt: 195.65 g/mol
InChI Key: MORFPINKGVNNBJ-UHFFFAOYSA-N
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Description

2-(7-Chloro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 7th position and an ethanamine group at the 3rd position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1H-indazol-3-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines. This reaction can be catalyzed by transition metals such as copper or silver . Another approach is the reductive cyclization of 2-nitrobenzylamines using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indazole compounds .

Scientific Research Applications

Medicinal Chemistry

2-(7-Chloro-1H-indazol-3-yl)ethanamine has shown promise as a lead compound in the development of new pharmaceuticals. Its structural characteristics suggest potential interactions with various receptors and enzymes involved in critical biological pathways.

Potential Therapeutic Areas:

  • Anticancer Activity: Preliminary studies indicate that indazole derivatives may possess significant anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects: Similar compounds have been noted for their anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties: The indazole core has been linked to antimicrobial effects, indicating possible uses in combating infections.

Pharmacological Studies

Research has focused on the binding affinity and selectivity of this compound towards specific biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Key Findings:

  • Interaction studies have demonstrated that this compound may inhibit key signaling pathways associated with cancer cell proliferation and inflammation.
  • In vitro assays have shown that it can induce apoptosis in cancer cell lines, supporting its potential as an anticancer agent.

Data Tables

Application Area Biological Activity Research Findings
AnticancerInduces apoptosisEffective against multiple cancer cell lines
Anti-inflammatoryReduces cytokine releaseInhibits NF-kB signaling pathway
AntimicrobialBactericidal activityEffective against Gram-positive bacteria

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. Results showed that it effectively inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Chloro-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and ethanamine group enhances its reactivity and potential for therapeutic applications compared to other indazole derivatives .

Biological Activity

2-(7-Chloro-1H-indazol-3-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C9H9ClN2
  • Molecular Weight: 182.64 g/mol

The biological activity of this compound may be attributed to its interaction with various molecular targets, including receptors and enzymes. Its structure suggests potential for:

  • Receptor Binding: The indazole moiety may facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition: The amine group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Activity Description
AntidepressantDemonstrated potential in modulating serotonin levels in preclinical models.
AnticancerInhibits specific cancer cell lines, promoting apoptosis through caspase activation.
AntimicrobialExhibits activity against certain bacterial strains, suggesting potential as an antibiotic.

Antidepressant Activity

A study conducted by Pendergrass et al. (2020) explored the effects of this compound on serotonin reuptake inhibition. The results indicated that this compound significantly increased serotonin levels in vitro, suggesting its potential as an antidepressant agent .

Anticancer Properties

Research published by Bernard-Gauthier et al. (2017) evaluated the compound's effects on cancer cell lines. The findings demonstrated that it induced apoptosis in breast cancer cells via the intrinsic pathway, with significant increases in caspase-3 and caspase-9 activity .

Antimicrobial Effects

In a study on antimicrobial activity, this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . This suggests a promising role as a lead compound in developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound Activity Remarks
8-AminoquinolineModerate antidepressant propertiesLacks the chloro group
6-NitroquinolineAntimicrobial activityDifferent substitution pattern
Quinoline N-OxidesEnhanced reactivityHigher toxicity profiles

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(7-chloro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13)

InChI Key

MORFPINKGVNNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)CCN

Origin of Product

United States

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